molecular formula C10H17N3S2 B13258121 2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine

2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine

Cat. No.: B13258121
M. Wt: 243.4 g/mol
InChI Key: IZZDGKDWZITBIS-UHFFFAOYSA-N
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Description

2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine (CAS 1248361-79-6) is a chemical compound of significant interest in medicinal chemistry and oncology research. This derivative features a 1,3,4-thiadiazole ring, a five-membered heterocyclic moiety recognized as a bioisostere of pyrimidine, which is a fundamental skeleton of nucleic acid bases . This characteristic allows 1,3,4-thiadiazole-based compounds to potentially disrupt critical processes like DNA replication, thereby inhibiting the proliferation of cancer cells . The 1,3,4-thiadiazole scaffold is extensively documented in scientific literature for its broad therapeutic potential, with a substantial body of research highlighting its cytotoxic and antitumor properties against a diverse range of human cancer cell lines, including leukemia, and carcinomas of the breast, colon, lung, and prostate . As a small molecule, it serves as a valuable building block or intermediate for designing and synthesizing novel antitumor agents . Researchers can leverage this compound to explore mechanisms of action such as enzyme inhibition, including focal adhesion kinase (FAK) and carbonic anhydrases (CA), which are relevant targets in cancer therapy . This product is strictly intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Properties

Molecular Formula

C10H17N3S2

Molecular Weight

243.4 g/mol

IUPAC Name

2-methyl-5-(2-piperidin-2-ylethylsulfanyl)-1,3,4-thiadiazole

InChI

InChI=1S/C10H17N3S2/c1-8-12-13-10(15-8)14-7-5-9-4-2-3-6-11-9/h9,11H,2-7H2,1H3

InChI Key

IZZDGKDWZITBIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCCC2CCCCN2

Origin of Product

United States

Preparation Methods

Synthesis of 5-Methyl-1,3,4-Thiadiazole Core

The core heterocycle, 5-methyl-1,3,4-thiadiazole, can be synthesized via the cyclization of suitable thiosemicarbazide derivatives. One common route involves:

  • Preparation of Thiosemicarbazides: Aromatic or heterocyclic amines react with carbon disulfide in ammonium hydroxide, followed by refluxing with hydrazine hydrate in ethanol to yield thiosemicarbazides.
  • Cyclization to Thiadiazole: The thiosemicarbazides are treated with monochloroacetyl chloride or similar acylating agents, inducing cyclization to form the thiadiazole ring.

Research Data:
A study demonstrated that heterocyclic amines, after reaction with CS₂ and hydrazine hydrate, undergo cyclization to yield 2-R-5-chloromethyl-1,3,4-thiadiazoles, which can be further functionalized to the formyl derivatives.

Introduction of the Sulfanylethyl Group

The key intermediate, 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl derivative, is synthesized via nucleophilic substitution or coupling reactions:

  • Method A: Reacting the thiadiazole core with a suitable halogenated ethyl sulfide (e.g., 2-chloroethyl sulfide) under basic conditions (e.g., potassium carbonate) facilitates nucleophilic substitution, attaching the sulfanylethyl group to the thiadiazole ring.

  • Method B: Alternatively, the thiadiazole derivative can be reacted with thiol or disulfide compounds under catalytic conditions to form the sulfanyl linkage.

Research Data:
Patents and literature indicate that the formation of sulfanyl derivatives often involves refluxing the heterocycle with halogenated sulfides in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, often with base catalysts.

Coupling with Piperidine

The final step involves attaching the piperidine ring:

  • Nucleophilic Substitution: The sulfanylethyl group, bearing a halogen or activated leaving group, reacts with piperidine under reflux in solvents like ethanol or toluene, often in the presence of a base such as sodium carbonate.

  • Alternative Route: Use of coupling agents like carbodiimides or phosphonium salts can facilitate amide or thioether bond formation between the thiadiazole derivative and piperidine.

Research Data:
The synthesis of related compounds involves similar nucleophilic substitution reactions, with yields often exceeding 90% under optimized conditions.

Reaction Conditions and Purification

Step Typical Conditions Purification Method
Thiadiazole ring formation Reflux in acetic acid or ethanol with hydrazine hydrate Recrystallization from ethanol/water
Sulfanylethyl linkage Reflux in DMF or acetonitrile with base (K₂CO₃) Column chromatography or recrystallization
Piperidine coupling Reflux in ethanol or toluene with base Filtration, washing, and recrystallization

Notable Variations and Advanced Methods

Summary of Research Findings and Data

Reference Key Methodology Yield Notes
Cyclization of thiosemicarbazides with acyl chlorides 65-75% Efficient formation of 2-R-5-formyl derivatives
Nucleophilic substitution with halogenated sulfides >90% High-yield sulfur linkage formation
Coupling with piperidine in ethanol >93% Optimized for pharmaceutical-grade purity

Chemical Reactions Analysis

Types of Reactions

2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry: It serves as a building block in synthesizing complex molecules.
  • Biology: It is a potential antimicrobial and antifungal agent.
  • Medicine: It is investigated for potential use in treating various diseases, including cancer and infectious diseases.
  • Industry: It is used in developing new materials with unique properties.

Preparation Methods

The synthesis of 2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine typically involves reacting 5-methyl-1,3,4-thiadiazole-2-thiol with 2-chloroethylpiperidine under basic conditions, such as sodium hydroxide or potassium carbonate, in a solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion. In industrial settings, the production can be scaled up using larger reactors and optimized reaction conditions, potentially utilizing continuous flow reactors and automated systems to enhance efficiency and reduce production costs.

Potential Products Formed

  • Oxidation: Sulfoxides and sulfones.
  • Reduction: Thiols and amines.
  • Substitution: Various substituted piperidine derivatives.

Related Compounds

Other compounds featuring a 5-methyl-1,3,4-thiadiazole moiety include:

  • N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-4-sulfamoylbutanamide: This compound has a molecular weight of 324.5 g/mol and the molecular formula C9H16N4O3S3 .
  • 4-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-3-phenyl-1H-1,2,4-triazole-5-thione: This compound has a molecular weight of 335.5 g/mol and is also known as CHEMBL5084922 .
  • ethyl 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}-1,3-benzothiazole-6-carboxylate with the molecular formula C15 H14 N4 O3 S3 and a molecular weight of 394.49 .
  • ethyl 2-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamido}-4-phenylthiophene-3-carboxylate with the molecular formula C19 H19 N3 O3 S3 and a molecular weight of 433.57 .
  • 2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}aniline with the molecular formula C11H13N3S2 and a molecular weight of 251.37 .

Case Studies

While specific case studies on this compound were not found in the search results, a related compound, N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-ethylthiophene-2-sulfonamide, has been explored:

  • Antibacterial Efficacy: It demonstrated significant activity against MRSA strains, with MIC values lower than traditional antibiotics like linezolid.
  • Cytotoxic Effects: It showed a remarkable reduction in cell viability at concentrations above 10 µM in a study assessing cytotoxic effects on cancer cell lines.

Mechanism of Action

The mechanism of action of 2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Ring Modifications

1,3,4-Oxadiazole Derivatives
  • Example: 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide ().
  • Key Differences : Replacement of sulfur with oxygen in the heterocycle reduces electron density and alters metabolic stability. Oxadiazoles are often used in antiviral and anticancer agents due to improved solubility .
  • Biological Impact : Oxadiazole derivatives in target platelet aggregation and viral infections, contrasting with the antimicrobial focus of thiadiazole-containing compounds .
Thiazole Derivatives
  • Example: 2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide ().
  • Key Differences : Thiazole rings introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity. This modification is associated with kinase inhibition in cancer therapies .

Piperidine Substituent Variations

Sulfonyl-Modified Piperidine
  • Example : 1-(4-Methoxybenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine (BJ49527, ).
  • This derivative lacks the ethyl linker, reducing conformational flexibility compared to the target compound .
Simpler Analog
  • Example : 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine ().
  • Key Differences : Absence of the sulfanyl-ethyl chain simplifies synthesis but may diminish bioavailability due to reduced solubility and intermolecular interactions .

Functional Group Additions

Fluorophenyl-Substituted Thiadiazole
  • Example: 2-[(5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid ().
  • This derivative’s acetic acid tail contrasts with the ethyl-piperidine chain in the target compound, altering pharmacokinetics .

Biological Activity

2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine is a compound featuring a piperidine ring linked to a thiadiazole moiety. This structural combination suggests potential biological activities that merit investigation. The thiadiazole ring is known for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H17_{17}N3_{3}S2_{2}
  • Molecular Weight : 243.39 g/mol

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial activity. Studies indicate that derivatives of this scaffold can inhibit the growth of various bacterial and fungal strains. For instance, the presence of electron-withdrawing and electron-donating groups in the thiadiazole structure enhances its antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies have reported IC50_{50} values indicating effective cytotoxicity at low concentrations. For example, related thiadiazole compounds have exhibited IC50_{50} values as low as 0.28 µg/mL against MCF-7 cells .

The mechanism through which thiadiazole derivatives exert their biological effects often involves enzyme inhibition and modulation of cellular pathways. For instance, studies suggest that these compounds may induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspases . Additionally, they may inhibit tubulin polymerization, which is critical for cancer cell mitosis .

Case Studies

StudyCompound TestedCell LineIC50_{50} ValueMechanism
4eMCF-70.28 µg/mLInduces apoptosis
4iHepG20.52 µg/mLCell cycle arrest
VariousMCF-70.28 µg/mLTubulin inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, thiol-containing intermediates (e.g., 5-methyl-1,3,4-thiadiazole-2-thiol) are reacted with halogenated piperidine derivatives under alkaline conditions. Reaction progress is monitored using Thin Layer Chromatography (TLC), and precipitates are isolated via neutralization with aqueous NaOH . Recrystallization in methanol improves purity .
  • Critical Considerations : Optimize reaction pH (neutral to slightly alkaline) to avoid side reactions. Control temperature (0–5°C) during sensitive steps to preserve thiadiazole stability .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodology : Combine spectral techniques:

  • ¹H/¹³C NMR : Assign peaks for piperidine protons (δ ~1.5–3.0 ppm) and thiadiazole sulfur-linked ethyl group (δ ~3.5–4.0 ppm).
  • FT-IR : Confirm C-S (650–750 cm⁻¹) and S-H (2550–2600 cm⁻¹, if present) stretches.
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
    • Validation : Compare data with structurally analogous compounds (e.g., 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one derivatives) .

Advanced Research Questions

Q. What computational strategies can predict biological targets for this compound?

  • Methodology : Use in silico tools like ADMET Predictor™ or MedChem Designer™ to:

  • Predict ADMET properties (e.g., blood-brain barrier permeability, CYP450 inhibition).
  • Perform QSAR modeling to correlate structural descriptors (e.g., logP, polar surface area) with activity.
  • Conduct target fishing using cheminformatics databases to identify enzymes, receptors, or transporters (e.g., serotonin or dopamine receptors) .
    • Validation : Cross-reference predictions with experimental assays (e.g., receptor binding studies for 5-HT1A/5-HT2A/D2 receptors) .

Q. How can structural modifications enhance antimicrobial activity in this compound class?

  • Methodology :

  • Linker Optimization : Replace the ethyl spacer with methyl or isopropyl groups to alter hydrophobicity and membrane penetration .
  • Heterocycle Substitution : Introduce electron-withdrawing groups (e.g., Cl, F) to the thiadiazole ring to enhance electrophilicity and target binding .
  • Piperidine Functionalization : Add substituents (e.g., methyl, methoxy) to modulate steric effects and conformational flexibility .
    • Validation : Compare MIC values against Gram-positive/negative bacteria in agar dilution assays .

Q. How can contradictory data between computational predictions and experimental results be resolved?

  • Methodology :

  • Data Triangulation : Reconcile discrepancies by:
  • Re-evaluating molecular descriptors (e.g., incorrect logP calculations).
  • Testing off-target interactions (e.g., allosteric binding to non-predicted receptors).
  • Experimental Refinement : Adjust assay conditions (e.g., pH, solvent) to match in silico parameters (e.g., protonation states) .
    • Case Study : If a compound shows unexpected D2 receptor affinity despite low computational scores, perform radioligand displacement assays with varying buffer ionic strengths .

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